molecular formula C24H19N3O2S B2985780 3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422528-81-2

3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2985780
CAS No.: 422528-81-2
M. Wt: 413.5
InChI Key: XTWCVLXCXWJTJS-UHFFFAOYSA-N
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Description

The compound 3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one features a quinazolin-4-one core modified with a sulfanylidene (thione) group at position 2 and a 4-substituted phenyl group at position 2.

Properties

CAS No.

422528-81-2

Molecular Formula

C24H19N3O2S

Molecular Weight

413.5

IUPAC Name

3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C24H19N3O2S/c28-22(26-14-13-16-5-1-2-6-18(16)15-26)17-9-11-19(12-10-17)27-23(29)20-7-3-4-8-21(20)25-24(27)30/h1-12H,13-15H2,(H,25,30)

InChI Key

XTWCVLXCXWJTJS-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5NC4=S

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one represents a significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C24H19N3O2SC_{24}H_{19}N_{3}O_{2}S and a molecular weight of 471.5 g/mol. The presence of a sulfanylidene group enhances its reactivity, while the 3,4-dihydro-1H-isoquinoline-2-carbonyl moiety suggests possible interactions with biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

Anticancer Activity

Studies have shown that quinazolinone derivatives can act as inhibitors of specific kinases involved in cancer progression. For instance, structural analogs have demonstrated competitive inhibition at active sites of these enzymes, potentially leading to reduced tumor growth.

Antimicrobial Properties

Quinazolinone derivatives, including this compound, have been noted for their antimicrobial activities against various pathogens. In vitro studies indicate effectiveness against bacteria and fungi, suggesting potential applications in treating infectious diseases .

Enzyme Inhibition

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) has been documented. AChE inhibitors are critical in managing conditions like Alzheimer's disease due to their role in increasing acetylcholine levels .

The mechanism of action for this compound involves binding to specific receptors or enzymes, thereby modulating their activity. Molecular docking studies suggest strong binding affinity to key proteins involved in disease processes, such as Pyridoxal Kinase and Trypanothione Reductase in leishmaniasis .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals varying biological activities:

Compound NameStructural FeaturesBiological Activity
3-(1H-indol-3-yl)-4-(sulfanylidene)-quinazolinoneIndole moiety; sulfanylidene groupAnticancer activity
4-(3,4-dihydroisoquinoline)-pyridinePyridine ring; isoquinoline derivativeNMDA receptor antagonism
2-sulfanylidene quinazolinonesVarious substituents on quinazolinoneEnzyme inhibition potential

This table illustrates the versatility of quinazolinone derivatives and their potential therapeutic applications across different biological targets.

Case Studies

Recent studies have highlighted the effectiveness of related compounds in clinical settings:

  • Anti-Leishmanial Activity : Compounds derived from quinazolinone structures showed promising results in inhibiting Leishmania sp. with IC50 values indicating potent activity .
  • Antidiabetic Effects : Some derivatives have been tested for their ability to lower blood glucose levels in diabetic models, showcasing their potential as therapeutic agents for metabolic disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 2-sulfanylidene-1H-quinazolin-4-one derivatives. Below is a detailed comparison with structurally analogous compounds, focusing on substituent variations, physicochemical properties, and inferred biological activities.

Table 1: Structural and Functional Comparison of Quinazolin-4-one Derivatives

Compound Name Substituent at Position 3 Key Features Hypothetical Targets/Activities
Target Compound 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl Rigid dihydroisoquinoline carbonyl; potential for hydrophobic interactions Kinases, BCL-2 family proteins (inferred)
3-(2-Chlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one 2-Chlorophenyl Electron-withdrawing Cl; enhanced lipophilicity Anticancer, enzyme inhibition (e.g., CDKs)
3-[3-(1H-pyrazol-5-yl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one 3-(Pyrazol-5-yl)phenyl Pyrazole introduces hydrogen-bonding capacity Kinase inhibition (e.g., EGFR, VEGFR)
3-(3-Prop-2-ynoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one 3-Propargyloxyphenyl Alkyne group for click chemistry or metabolic stability Targeted drug delivery, imaging probes
3-(4-Fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one 4-Fluorophenyl Fluorine enhances electronegativity and membrane permeability CNS-targeted therapies, protease inhibitors

Key Observations

Structural Flexibility vs. In contrast, 3-(2-chlorophenyl) () and 3-(4-fluorophenyl) () derivatives lack this rigidity but gain enhanced lipophilicity, which may improve membrane permeability .

The pyrazol-5-yl group () introduces hydrogen-bond donor/acceptor capacity, mimicking adenine in kinase inhibitors (e.g., EGFR inhibitors) .

Functional Group Utility :

  • The propargyloxy substituent () offers a handle for bioorthogonal chemistry (e.g., click reactions), enabling conjugation to probes or delivery systems .

Chlorophenyl and fluorophenyl derivatives (Evidences 7, 14) may exhibit broader protease or apoptosis-related targets due to increased reactivity and lipophilicity .

Table 2: Hypothetical Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~465 3.8 1 5
3-(2-Chlorophenyl) analog ~315 3.2 1 3
3-(4-Fluorophenyl) analog ~299 2.9 1 3
3-[3-(Pyrazol-5-yl)phenyl] analog ~349 2.5 2 5

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one?

  • Methodological Answer : Synthesis optimization requires attention to reaction stoichiometry, solvent selection (e.g., polar aprotic solvents for nucleophilic substitution), and temperature control. For example, intermediates like 4-(4-substituted-phenyl)-1,3-dihydro-3-thioquinazol-2-one can be synthesized via condensation of aldehydes with thioacetamide derivatives, followed by hydrogenation or coupling reactions to introduce the isoquinoline moiety . Purification via column chromatography or recrystallization is critical to isolate the target compound.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbonyl/thione groups. IR spectroscopy identifies S-H (2500–2600 cm1^{-1}) and C=O (1650–1750 cm1^{-1}) stretches.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement . For visualization, ORTEP-III can generate thermal ellipsoid plots . Ensure data-to-parameter ratios > 10 and R-factors < 0.08 for reliability .

Q. How can researchers assess the purity and stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) with phenyl-hexyl columns (e.g., Ascentis® Express) for separation of polar analogs .
  • Stability : Accelerated degradation studies under thermal (40–80°C), photolytic (UV light), and hydrolytic (acid/base) conditions. Monitor via LC-MS or TLC .

Advanced Research Questions

Q. What challenges arise in refining the crystal structure of this compound, particularly with disordered moieties or twinning?

  • Methodological Answer : Disordered isoquinoline or phenyl groups require constrained refinement (e.g., ISOR/DFIX commands in SHELXL). For twinning, use the TWIN/BASF commands and validate with the R1/R1(w) ratio. High-resolution data (>1.0 Å) improves electron density maps for ambiguous regions .

Q. How can hydrogen-bonding networks and supramolecular interactions be systematically analyzed in the crystalline state?

  • Methodological Answer : Apply graph-set analysis (e.g., Etter’s rules) to classify motifs like R22(8)\text{R}_2^2(8) rings or C(6)\text{C}(6) chains. Software like Mercury can quantify intermolecular distances and angles. Compare observed patterns with similar quinazolinone derivatives to infer packing drivers .

Q. What theoretical frameworks guide the design of experiments to evaluate biological or catalytic activity?

  • Methodological Answer : Link hypotheses to molecular docking (e.g., targeting kinase active sites) or DFT calculations for electronic properties. For environmental impact studies, adopt INCHEMBIOL’s framework to assess abiotic/biotic interactions and ecotoxicological endpoints .

Q. How can reproducibility issues in multi-step syntheses be addressed, particularly with air/moisture-sensitive intermediates?

  • Methodological Answer :

  • Process Control : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., thione formation).
  • Analytical Validation : Track intermediates via in-situ FTIR or Raman spectroscopy. Validate batch consistency using 1H^1H-NMR and HRMS .

Q. What experimental designs are suitable for long-term studies on degradation pathways or metabolite identification?

  • Methodological Answer : Implement split-plot designs with temporal blocking (e.g., harvest seasons as sub-subplots) to account for environmental variability. Use isotopically labeled analogs (13C^{13}C, 2H^{2}H) in mass spectrometry to trace degradation products .

Data Contradiction and Resolution

Q. How should researchers resolve discrepancies in reported crystallographic data (e.g., bond lengths vs. DFT predictions)?

  • Methodological Answer : Cross-validate experimental geometries with computational models (e.g., Gaussian or ORCA). Use Hirshfeld surface analysis to identify steric/electronic distortions. If contradictions persist, re-refine raw diffraction data with alternative software (e.g., Olex2 vs. SHELXL) .

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